N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide
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Overview
Description
N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide is a versatile chemical compound with the molecular formula C4H7N3OS and a molecular weight of 145.19 g/mol . This compound is known for its unique molecular structure and reactivity, making it valuable in various scientific research fields, including pharmaceuticals, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide can be achieved through the cyanoacetylation of amines. This process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants without solvent at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide finds applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in catalysis and material science for its unique reactivity and stability.
Mechanism of Action
The mechanism of action of N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to various biological and chemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide functional group and exhibit similar reactivity and applications.
Uniqueness
N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide is unique due to its specific molecular structure, which imparts distinct reactivity and stability. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
2138805-38-4 |
---|---|
Molecular Formula |
C4H7N3OS |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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